Imidazo[1,2-c]quinazolin-2(3H)-one, 3-ethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethylimidazo[1,2-c]quinazolin-2(3H)-one is a heterocyclic compound that belongs to the class of imidazoquinazolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of 3-Ethylimidazo[1,2-c]quinazolin-2(3H)-one consists of an imidazole ring fused to a quinazoline ring, with an ethyl group at the 3-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethylimidazo[1,2-c]quinazolin-2(3H)-one typically involves the condensation of anthranilamide (2-aminobenzamide) with an aldehyde or ketone in the presence of a catalyst. One common method uses graphene oxide nanosheets as a catalyst in an aqueous medium at room temperature . This method is efficient and environmentally friendly, as it avoids the use of metal catalysts and harsh reaction conditions.
Industrial Production Methods
Industrial production of 3-Ethylimidazo[1,2-c]quinazolin-2(3H)-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can further improve the sustainability of the industrial production methods.
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethylimidazo[1,2-c]quinazolin-2(3H)-one can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are introduced at specific positions on the ring.
Common Reagents and Conditions
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinazoline-2,4(1H,3H)-diones.
Reduction: Dihydroimidazoquinazolines.
Substitution: Various substituted imidazoquinazolines with different functional groups.
Wissenschaftliche Forschungsanwendungen
3-Ethylimidazo[1,2-c]quinazolin-2(3H)-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 3-Ethylimidazo[1,2-c]quinazolin-2(3H)-one involves its interaction with molecular targets such as PI3K and HDAC. By inhibiting these enzymes, the compound can disrupt signaling pathways that are crucial for cancer cell survival and proliferation . The inhibition of HDAC leads to changes in gene expression, while the inhibition of PI3K affects cell growth and metabolism.
Vergleich Mit ähnlichen Verbindungen
3-Ethylimidazo[1,2-c]quinazolin-2(3H)-one can be compared with other similar compounds, such as:
2,3-Dihydroimidazo[1,2-c]quinazoline: This compound lacks the ethyl group at the 3-position and has different biological activities.
Quinazoline-2,4(1H,3H)-diones: These compounds are oxidation products of imidazoquinazolines and have distinct chemical properties.
2,3-Disubstituted Quinazolinones: These compounds have various substituents at the 2 and 3 positions and exhibit different pharmacological profiles.
The uniqueness of 3-Ethylimidazo[1,2-c]quinazolin-2(3H)-one lies in its specific substitution pattern and its dual inhibitory activity against PI3K and HDAC, making it a valuable compound for drug development and scientific research .
Eigenschaften
CAS-Nummer |
61381-32-6 |
---|---|
Molekularformel |
C12H11N3O |
Molekulargewicht |
213.23 g/mol |
IUPAC-Name |
3-ethyl-3H-imidazo[1,2-c]quinazolin-2-one |
InChI |
InChI=1S/C12H11N3O/c1-2-10-12(16)14-11-8-5-3-4-6-9(8)13-7-15(10)11/h3-7,10H,2H2,1H3 |
InChI-Schlüssel |
KOGUZYDVAZFAHK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1C(=O)N=C2N1C=NC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.